1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-28-18-13-16(14-19(29-2)20(18)30-3)21-23-22(31-24-21)15-9-11-25(12-10-15)32(26,27)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXBMMJCCAOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trimethoxyphenyl Group:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This is typically done through sulfonylation reactions using benzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, a study indicated that the compound inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely used as antibiotics. Preliminary data suggest that 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine may also exhibit similar effects against certain bacterial strains .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. The mechanism is believed to involve the modulation of oxidative stress pathways and inflammation, which are critical in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles:
Key Observations :
- Core Heterocycles : Replacing pyrazoline () with oxadiazole (target compound) could improve metabolic stability, as oxadiazoles are less prone to hydrolysis than pyrazolines.
- Pharmacokinetics : The benzenesulfonyl group in the target compound may confer better membrane permeability compared to benzenesulfonamides () due to reduced hydrogen-bonding capacity.
Physicochemical and Structural Analysis
Electronic and Steric Properties
- Steric bulk from the trimethoxyphenyl group could influence binding pocket accessibility compared to smaller substituents like ethyl or fluorine.
Crystallographic Insights
Though crystallographic data for the target compound are lacking, software like SHELXL and OLEX2 are standard for resolving similar structures, enabling comparison of bond lengths and angles with analogs .
Biological Activity
1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzenesulfonyl group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential receptor interactions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Activity : Studies have shown that compounds containing the benzenesulfonamide moiety exhibit antibacterial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating notable activity against Gram-positive bacteria .
- Enzyme Inhibition : The compound's oxadiazole component has been associated with enzyme inhibition properties. Research indicates that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and urease enzymes, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections .
- Cytotoxicity : Preliminary cytotoxicity assays suggest that certain derivatives maintain low toxicity levels while exhibiting significant inhibitory effects on cancer cell lines. For example, compounds were tested on murine embryonic fibroblasts (NIH 3T3) and showed non-cytotoxicity at concentrations up to 30 µM .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may interact with various receptors due to its structural features. Molecular docking studies have indicated potential binding affinity to the GABAA receptor, which is implicated in anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission—an effect beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | IC50 (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Various derivatives | 8.15 - 354.67 | Effective against Gram-positive bacteria |
| AChE Inhibition | Selected derivatives | <30 | Non-cytotoxic at tested concentrations |
| Cytotoxicity | Tested compounds | >30 | Non-toxic towards NIH 3T3 cell line |
Case Study: Enzyme Inhibition
One study evaluated the enzyme inhibitory activity of synthesized piperidine derivatives, including those with oxadiazole groups. The results indicated that several compounds exhibited selective inhibition of AChE with IC50 values significantly lower than standard inhibitors used in clinical settings .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, and what intermediates are critical?
Answer:
The synthesis typically involves sequential steps:
- Piperidine functionalization: Protect the piperidine nitrogen with a benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
- Oxadiazole formation: React the intermediate with 3,4,5-trimethoxybenzamidoxime in the presence of a coupling agent (e.g., EDCI or DCC) to form the 1,2,4-oxadiazole ring via cyclization at 80–100°C .
Key intermediates include the sulfonylated piperidine and the amidoxime precursor. Characterization of intermediates via H NMR and HPLC ensures reaction progress .
Advanced: How can researchers resolve discrepancies between NMR spectral data and HPLC purity results during characterization?
Answer:
Discrepancies may arise from residual solvents, byproducts, or tautomeric forms. To resolve:
- Orthogonal validation: Use C NMR and 2D NMR (COSY, HSQC) to confirm proton assignments and detect impurities.
- Elemental analysis: Compare calculated vs. observed C/H/N ratios to identify non-volatile contaminants (e.g., unreacted starting materials) .
- Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns. Adjust HPLC methods (e.g., gradient elution) to separate co-eluting species .
Basic: What spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be observed?
Answer:
- H NMR: Expect signals for the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and trimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH) .
- IR spectroscopy: Confirm sulfonyl S=O stretching at ~1350–1150 cm and oxadiazole C=N at ~1600 cm.
- HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95% peak area) .
Advanced: How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?
Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl) or bases (e.g., TEA) to accelerate cyclization.
- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction rate.
- Temperature control: Use microwave-assisted synthesis to reduce reaction time and minimize decomposition . Monitor progress via TLC or in situ FTIR.
Basic: What stability concerns are associated with benzenesulfonyl-containing compounds during storage?
Answer:
- Hydrolysis risk: Store under inert atmosphere (N) in airtight containers to prevent moisture-induced degradation of the sulfonyl group.
- Light sensitivity: Protect from UV exposure by using amber glassware.
- Temperature: Maintain storage at –20°C for long-term stability, as elevated temperatures may promote decomposition .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electrostatic potential mapping: Identify electrophilic regions (e.g., sulfonyl sulfur) prone to nucleophilic attack.
- Transition state modeling: Simulate reaction pathways for substitutions at the oxadiazole or piperidine moieties.
- Hirshfeld surface analysis: Assess intermolecular interactions (e.g., C–H···π) to predict crystal packing and stability .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme inhibition assays: Test against kinases or phosphatases due to the trimethoxyphenyl group’s similarity to kinase inhibitors.
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Binding studies: Perform fluorescence polarization or SPR to assess interactions with DNA or proteins .
Advanced: How can regioselectivity challenges in synthesizing the 3,4,5-trimethoxyphenyl-oxadiazole moiety be addressed?
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., Boc) on the trimethoxyphenyl ring to steer cyclization.
- Microwave synthesis: Enhance regioselectivity by reducing side reactions through rapid, controlled heating.
- Kinetic vs. thermodynamic control: Adjust reaction time and temperature to favor the desired regioisomer .
Basic: What critical parameters must be controlled during scale-up from milligram to gram quantities?
Answer:
- Exothermic reactions: Use jacketed reactors to manage heat during sulfonylation and cyclization.
- Purification: Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization (e.g., ethanol/water) for high recovery.
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How does the electronic nature of the benzenesulfonyl group influence biological target interactions?
Answer:
- Electron-withdrawing effects: The sulfonyl group increases electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols) in enzymes.
- SAR studies: Synthesize analogs with modified sulfonyl substituents (e.g., nitro, methyl) to correlate electronic properties with activity. Validate via X-ray crystallography or molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
